

# Application of T-1095A in Metabolic Syndrome Research: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **T-1095A**

Cat. No.: **B1681200**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Metabolic syndrome is a constellation of interconnected metabolic disorders, including insulin resistance, abdominal obesity, dyslipidemia, and hypertension, that significantly elevates the risk of developing type 2 diabetes and cardiovascular disease. The sodium-glucose cotransporters (SGLTs), primarily SGLT1 and SGLT2, play a crucial role in glucose homeostasis. T-1095 is an orally active prodrug that is metabolized in the body to its active form, **T-1095A**. **T-1095A** is a potent inhibitor of both SGLT1 and SGLT2, making it a valuable tool for investigating the therapeutic potential of dual SGLT inhibition in metabolic syndrome and related disorders. By blocking these transporters in the kidneys and intestines, **T-1095A** promotes urinary glucose excretion and reduces intestinal glucose absorption, thereby lowering blood glucose levels. This document provides detailed application notes and experimental protocols for the use of T-1095 in preclinical metabolic syndrome research.

## Mechanism of Action

T-1095 is readily absorbed after oral administration and is subsequently converted to its active metabolite, **T-1095A**. **T-1095A** exerts its therapeutic effects by inhibiting SGLT1 and SGLT2. SGLT2 is predominantly expressed in the S1 segment of the renal proximal tubule and is responsible for the reabsorption of approximately 90% of filtered glucose.<sup>[1]</sup> SGLT1 is found in the S3 segment of the proximal tubule, where it reabsorbs the remaining glucose, and is also the primary glucose transporter in the small intestine.<sup>[1]</sup> By inhibiting both transporters, **T-**

**T-1095A** induces significant glycosuria (excretion of glucose in urine) and reduces the absorption of dietary glucose, leading to a reduction in plasma glucose levels.[2][3] This dual-action mechanism makes **T-1095A** a compelling compound for studying the multifaceted aspects of metabolic syndrome.

## Data Presentation

The following tables summarize the quantitative effects of T-1095 administration in established animal models of metabolic syndrome and type 2 diabetes.

Table 1: Effects of T-1095 in Streptozotocin (STZ)-Induced Diabetic Rats

| Parameter                 | Control<br>(STZ) | T-1095<br>(0.03% w/w<br>diet)     | T-1095<br>(0.1% w/w<br>diet)      | Treatment<br>Duration | Reference |
|---------------------------|------------------|-----------------------------------|-----------------------------------|-----------------------|-----------|
| Blood<br>Glucose          | Elevated         | Improved                          | Significantly<br>Reduced          | 4 weeks               | [4]       |
| HbA1c                     | Elevated         | Dose-<br>dependently<br>decreased | Dose-<br>dependently<br>decreased | 4 weeks               | [4]       |
| Urinary<br>Albumin        | Elevated         | -                                 | Prevented<br>Elevation            | 8 weeks               | [4][5]    |
| Kidney<br>Weight          | Increased        | -                                 | Prevented<br>Increase             | 8 weeks               | [4][5]    |
| Renal GLUT2<br>Expression | Elevated         | -                                 | Suppressed                        | 8 weeks               | [4][5]    |

Table 2: Effects of T-1095 in db/db Mice (Model of Obese Type 2 Diabetes)

| Parameter                 | Control (db/db) | T-1095 (10 mg/kg, p.o.)  | T-1095 (30 mg/kg, p.o.) | T-1095 (100 mg/kg, p.o.) | Time Point              | Reference           |
|---------------------------|-----------------|--------------------------|-------------------------|--------------------------|-------------------------|---------------------|
| Blood Glucose             | Hyperglycemic   | Dose-dependent reduction | Significant reduction   | Sustained decrease       | Up to 5 hours post-dose | <a href="#">[2]</a> |
| Urinary Glucose Excretion | Elevated        | Dose-dependent increase  | Dose-dependent increase | Dose-dependent increase  | 0-5 hours post-dose     | <a href="#">[2]</a> |

## Experimental Protocols

### Induction of Metabolic Syndrome in Animal Models

a) Streptozotocin (STZ)-Induced Diabetic Rat Model (Type 1 Diabetes Model with features of metabolic dysregulation)

This model is characterized by hyperglycemia due to the destruction of pancreatic  $\beta$ -cells by STZ.

- Animals: Male Sprague-Dawley or Wistar rats (6-8 weeks old).
- Materials:
  - Streptozotocin (STZ)
  - Citrate buffer (0.1 M, pH 4.5), ice-cold
  - Syringes and needles (25-27G)
- Protocol:
  - Fast the rats for 4-6 hours before STZ injection.
  - Prepare a fresh solution of STZ in ice-cold citrate buffer immediately before use. A typical dose is 50-65 mg/kg body weight.

- Administer the STZ solution via a single intraperitoneal (IP) injection.
- Provide the animals with 5% sucrose water for the first 24 hours after injection to prevent hypoglycemia.
- Monitor blood glucose levels 48-72 hours post-injection and weekly thereafter. Diabetes is typically confirmed by blood glucose levels >250 mg/dL.[6]

#### b) High-Fat Diet (HFD)-Induced Metabolic Syndrome in Mice or Rats

This model mimics the effects of a Western diet and induces obesity, insulin resistance, and dyslipidemia.

- Animals: Male C57BL/6J mice or Sprague-Dawley rats (4-6 weeks old).
- Materials:
  - High-fat diet (typically 45% or 60% kcal from fat)
  - Standard chow diet (for control group)
- Protocol:
  - Acclimatize the animals for at least one week.
  - Divide the animals into a control group (fed standard chow) and a high-fat diet group.
  - Provide the respective diets and water ad libitum for 8-16 weeks.
  - Monitor body weight and food intake weekly.
  - At the end of the induction period, assess for metabolic syndrome characteristics such as increased body weight, fasting hyperglycemia, hyperinsulinemia, and dyslipidemia.

## Administration of T-1095

T-1095 is orally active and can be administered mixed in the diet or by oral gavage.

- Dietary Admixture:

- Calculate the required amount of T-1095 to achieve the desired percentage in the diet (e.g., 0.03% or 0.1% w/w).
- Thoroughly mix the T-1095 with the powdered rodent chow until a homogenous mixture is achieved.
- Provide the medicated diet to the animals ad libitum.

- Oral Gavage:
  - Prepare a suspension of T-1095 in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
  - Administer the suspension to the animals daily using an oral gavage needle at the desired dose (e.g., 10-100 mg/kg).

## Measurement of Metabolic Parameters

### a) Blood Glucose Measurement

- Materials:
  - Glucometer and test strips
  - Lancets or needles
  - Collection tubes (e.g., heparinized capillaries)
- Protocol (Tail Vein Sampling):
  - Gently restrain the animal.
  - Warm the tail using a heat lamp or warm water to dilate the blood vessels.
  - Make a small incision in the lateral tail vein using a sterile lancet or needle.
  - Collect a drop of blood onto the glucometer test strip for an immediate reading.[\[7\]](#)

### b) Hemoglobin A1c (HbA1c) Measurement

- Materials:

- Commercial HbA1c assay kit (e.g., based on HPLC or enzymatic methods)
- Whole blood collected in EDTA tubes

- Protocol:

- Collect whole blood from the animals via cardiac puncture (terminal procedure) or retro-orbital sinus into EDTA-containing tubes.
- Follow the manufacturer's instructions for the chosen HbA1c assay kit.[\[8\]](#)

c) Serum Insulin and Triglyceride Measurement

- Materials:

- Insulin ELISA kit (species-specific)
- Triglyceride colorimetric assay kit
- Serum separator tubes
- Microplate reader

- Protocol:

- Fast the animals for 4-6 hours.
- Collect blood and allow it to clot at room temperature for 30 minutes.
- Centrifuge at 2000 x g for 15 minutes at 4°C to separate the serum.
- Perform the insulin ELISA and triglyceride assay on the serum samples according to the kit manufacturer's protocols.[\[9\]](#)[\[10\]](#)

## Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways influenced by **T-1095A** and a typical experimental workflow.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **T-1095A**.



[Click to download full resolution via product page](#)

Caption: Potential downstream signaling effects of **T-1095A**.

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. SGLT1/2 inhibition improves glycemic control and multi-organ protection in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved diabetic syndrome in C57BL/KsJ-db/db mice by oral administration of the Na+-glucose cotransporter inhibitor T-1095 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. olac.berkeley.edu [olac.berkeley.edu]
- 4. Development of SGLT1 and SGLT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sketchviz.com [sketchviz.com]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. The usefulness of HbA1c measurement in diabetic mouse models using various devices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive Experiment—Clinical Biochemistry: Determination of Blood Glucose and Triglycerides in Normal and Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of T-1095A in Metabolic Syndrome Research: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1681200#application-of-t-1095a-in-metabolic-syndrome-research>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)